3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 4-fluorophenyl group and an ethoxy-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound, in the presence of an acid catalyst.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate Lewis acid catalyst.
Attachment of the Ethoxy-Oxoethyl Group: The ethoxy-oxoethyl group can be attached through an esterification reaction involving ethyl chloroformate and a base such as triethylamine.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the ethoxy-oxoethyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-[1-(2-oxoethyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
3-[1-(2-ethoxy-2-oxoethyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
3-[1-(2-ethoxy-2-oxoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid: Similar structure but with a nitrophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity, binding affinity, and pharmacokinetic properties compared to its analogs. The ethoxy-oxoethyl group also contributes to its distinct physicochemical characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-2-23-17(22)11-19-14(8-10-16(20)21)7-9-15(19)12-3-5-13(18)6-4-12/h3-7,9H,2,8,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLIIEYWCJPWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=C1C2=CC=C(C=C2)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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